3-(2-aminoethyl)pentane-1,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Aminoethyl)pentane-1,5-diamine is an organic compound with the molecular formula C₆H₁₆N₄. It is a diamine, meaning it contains two amino groups (-NH₂) attached to a pentane backbone. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common synthetic route involves the reductive amination of pentane-1,5-diamine with ethylene oxide. This reaction typically requires a reducing agent such as sodium cyanoborohydride (NaBH₃CN) and is conducted in an acidic medium.
Ammonolysis of Epoxides: Another method involves the ammonolysis of an appropriate epoxide precursor. For example, reacting pentane-1,5-diamine with ethylene oxide in the presence of ammonia can yield the desired compound.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and control reaction conditions. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as nitro compounds or amides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amino groups in the compound can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various alkyl halides and acyl chlorides can be used as reagents in substitution reactions.
Major Products Formed:
Oxidation Products: Nitro derivatives, amides, and other oxidized forms.
Reduction Products: Reduced amines and other derivatives.
Substitution Products: Alkylated or acylated derivatives.
Scientific Research Applications
3-(2-Aminoethyl)pentane-1,5-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of protein interactions and enzyme inhibition.
Industry: It is used in the production of polymers and other materials.
Mechanism of Action
The mechanism by which 3-(2-Aminoethyl)pentane-1,5-diamine exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
Ethylene Diamine: A simpler diamine with two amino groups.
Diethylenetriamine: A triamine with three amino groups.
Triethylenetetramine: A tetramine with four amino groups.
Uniqueness: 3-(2-Aminoethyl)pentane-1,5-diamine is unique due to its specific structure, which includes a pentane backbone and two amino groups at specific positions. This structure allows for unique reactivity and applications compared to simpler diamines or those with different arrangements of amino groups.
Properties
CAS No. |
460078-00-6 |
---|---|
Molecular Formula |
C7H19N3 |
Molecular Weight |
145.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.